molecular formula C26H34FNNaO5 B194476 Cerivastatina sódica CAS No. 143201-11-0

Cerivastatina sódica

Número de catálogo B194476
Número CAS: 143201-11-0
Peso molecular: 482.5 g/mol
Clave InChI: UVXVKMCFVDNBCD-QCVDVZFFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Aplicaciones Científicas De Investigación

      Chemistry: Cerivastatin serves as a valuable tool for studying lipid metabolism and enzyme inhibition.

      Biology: Researchers explore its effects on cell proliferation, apoptosis, and signaling pathways.

      Medicine: Despite its withdrawal, cerivastatin’s impact on cardiovascular health remains a topic of interest.

      Industry: Its synthesis and formulation contribute to drug development.

  • Mecanismo De Acción

    • Cerivastatin competitively inhibits the hepatic enzyme HMG-CoA reductase.
    • By blocking this enzyme, it reduces cholesterol synthesis, upregulates LDL receptors, and enhances hepatic uptake of LDL-cholesterol from circulation.
  • Safety and Hazards

    Cerivastatin sodium is toxic and can cause moderate to severe irritation to the skin and eyes . It was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

    Análisis Bioquímico

    Biochemical Properties

    Cerivastatin sodium interacts with the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is responsible for converting HMG-CoA to mevalonate . This interaction inhibits the enzyme, thereby reducing the endogenous synthesis of cholesterol .

    Cellular Effects

    Cerivastatin sodium has a high affinity for liver tissue, the target site of action . By inhibiting HMG-CoA reductase in liver cells, Cerivastatin sodium reduces the production of cholesterol, impacting cellular metabolism and potentially influencing cell signaling pathways and gene expression related to cholesterol synthesis and regulation .

    Molecular Mechanism

    The mechanism of action of Cerivastatin sodium involves competitive inhibition of HMG-CoA reductase . By binding to the active site of this enzyme, Cerivastatin sodium prevents the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol .

    Temporal Effects in Laboratory Settings

    Cerivastatin sodium is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours postadministration followed by a monoexponential decay with an elimination half-life (t½,β) of 2 to 3 hours . No accumulation is observed on repeated administration .

    Dosage Effects in Animal Models

    While specific dosage effects in animal models are not mentioned in the available literature, the pharmacokinetics of Cerivastatin sodium are linear, with maximum plasma concentration (C max) and area under the concentration-time curve (AUC) proportional to the dose over the range of 0.05 to 0.8mg .

    Metabolic Pathways

    Cerivastatin sodium is exclusively cleared via metabolism. No unchanged drug is excreted . It is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 .

    Transport and Distribution

    Cerivastatin sodium is highly bound to plasma proteins (>99%). The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . Preclinical studies have shown a high affinity for liver tissue .

    Métodos De Preparación

    • Cerivastatin is synthesized through specific routes, but detailed synthetic procedures are not widely available.
    • Industrial production methods involve chemical synthesis, purification, and formulation into dosage forms.
  • Análisis De Reacciones Químicas

    • Cerivastatin undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophilic substitution reagents (e.g., NaOH).
    • Major products include cerivastatin itself and its metabolites.
  • Comparación Con Compuestos Similares

    • Cerivastatin’s uniqueness lies in its potency and tolerability.
    • Similar compounds include other statins like atorvastatin, simvastatin, and rosuvastatin.

    Propiedades

    { "Design of Synthesis Pathway": "The synthesis pathway for Cerivastatin sodium involves the condensation of two key intermediates, namely 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid. These intermediates are synthesized separately and then coupled using appropriate reagents and reaction conditions to yield the final product, Cerivastatin sodium.", "Starting Materials": [ "3,4-dihydro-2H-1-benzopyran-2-carboxylic acid", "6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid", "4-fluorophenylacetic acid", "Isobutyl magnesium chloride", "Benzene", "Triethylamine", "Thionyl chloride", "4-aminophenylacetic acid", "Methanesulfonyl chloride", "Sodium hydroxide", "Sodium borohydride", "Sodium bicarbonate", "Sodium cyanoborohydride", "Sodium methoxide", "Hydrogen peroxide", "Sodium hydride", "Trimethylsilyl chloride", "2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid" ], "Reaction": [ "Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid", "Synthesis of 4-fluorophenylacetic acid", "Synthesis of 4-aminophenylacetic acid", "Synthesis of 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid", "Coupling of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid to yield Cerivastatin sodium" ] }

    Número CAS

    143201-11-0

    Fórmula molecular

    C26H34FNNaO5

    Peso molecular

    482.5 g/mol

    Nombre IUPAC

    sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

    InChI

    InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1

    Clave InChI

    UVXVKMCFVDNBCD-QCVDVZFFSA-N

    SMILES isomérico

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na]

    SMILES

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

    SMILES canónico

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na]

    Apariencia

    Off-White Solid

    melting_point

    197-199°C

    Otros números CAS

    143201-11-0

    Pureza

    > 95%

    Cantidad

    Milligrams-Grams

    Sinónimos

    6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-
    7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt
    Bay w 6228
    Baycol
    cerivastatin
    cerivastatin sodium
    Certa
    Kazak
    Lipobay
    rivastatin

    Origen del producto

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Cerivastatin sodium
    Reactant of Route 2
    Cerivastatin sodium
    Reactant of Route 3
    Cerivastatin sodium
    Reactant of Route 4
    Cerivastatin sodium
    Reactant of Route 5
    Cerivastatin sodium
    Reactant of Route 6
    Cerivastatin sodium

    Q & A

    Q1: How does cerivastatin sodium exert its lipid-lowering effect?

    A1: Cerivastatin sodium is a synthetic, enantiomerically pure, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [, , ] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, responsible for cholesterol biosynthesis. By inhibiting this enzyme, cerivastatin sodium effectively reduces cholesterol synthesis in the liver. This, in turn, leads to increased hepatic uptake of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma cholesterol levels. [, , , ]

    Q2: What is the molecular formula and weight of cerivastatin sodium?

    A2: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of cerivastatin sodium.

    Q3: How is cerivastatin sodium metabolized, and does it interact with other drugs?

    A3: Cerivastatin sodium is primarily metabolized by the cytochrome P450 (CYP) enzyme, specifically CYP2C8, with a minor contribution from CYP3A4. [, ] It exhibits a dual metabolic pathway involving demethylation (metabolite M-1) and hydroxylation (metabolite M-23). [] Despite being a CYP3A4 substrate, cerivastatin sodium demonstrates a low potential for clinically relevant interactions with CYP3A4 inhibitors, such as erythromycin and itraconazole. [, ]

    Q4: Does cerivastatin sodium interact with the immunosuppressant tacrolimus?

    A4: Research indicates a moderate elevation of cerivastatin sodium systemic exposure when co-administered with tacrolimus in liver transplant recipients. [] While this interaction does not appear to be CYP3A4-mediated, the exact mechanism is thought to involve inhibition of active hepatic transport processes, particularly biliary excretion. []

    Q5: What is the clinical efficacy of cerivastatin sodium in treating hypercholesterolemia?

    A6: Clinical trials have demonstrated the effectiveness of cerivastatin sodium in lowering total cholesterol, LDL-C, and triglyceride levels in patients with primary hypercholesterolemia. [, , , ] A dose-dependent reduction in serum lipid levels was observed, with a higher dosage (0.3 mg/day) proving more effective than a lower dosage (0.15 mg/day) in patients with severe hypercholesterolemia. []

    Q6: What are the safety concerns associated with cerivastatin sodium?

    A7: While effective in lowering cholesterol levels, cerivastatin sodium has been associated with an increased risk of rhabdomyolysis, a serious condition involving muscle breakdown. [, ] This risk appears higher compared to other statins and is particularly pronounced when cerivastatin sodium is used in combination with gemfibrozil or at higher doses. [, ] These safety concerns ultimately led to the withdrawal of cerivastatin sodium from the market in 2001. [, ]

    Q7: What analytical methods are used to quantify cerivastatin sodium in pharmaceutical formulations?

    A8: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed method for quantifying cerivastatin sodium and its metabolites in pharmaceutical preparations and biological samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. [, ]

    Q8: Are there any known alternative compounds or approaches for achieving similar therapeutic effects?

    A10: Yes, other HMG-CoA reductase inhibitors, collectively known as statins, are available and widely used for managing hypercholesterolemia. These include atorvastatin, simvastatin, pravastatin, and rosuvastatin. [, , , ] Each statin possesses a unique pharmacological profile, including potency, efficacy, and potential for adverse effects. [, , , ]

    Q9: Has cerivastatin sodium shown any potential in other areas of research, such as cancer therapy?

    A11: Interestingly, recent research suggests that cerivastatin sodium may act as a selective inhibitor of RNA polymerase I, an enzyme crucial for ribosome biogenesis and cell growth. [, ] Preliminary studies indicate antiproliferative effects of cerivastatin sodium against certain human cancer cell lines, hinting at its potential as a targeted anticancer therapeutic. [, ]

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.